1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group, a thiophen-2-yl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylmethyl-substituted hydrazine with a thiophene-2-carboxaldehyde derivative, followed by cyclization and introduction of the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-(Cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXJSNDIKMGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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